molecular formula C13H13N2NaO4 B14749304 Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate

Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate

Cat. No.: B14749304
M. Wt: 284.24 g/mol
InChI Key: BGZINWSMKSNKCK-IYPAPVHQSA-M
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Description

Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate is a chemical compound with a complex structure, featuring a piperazine ring substituted with a benzyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate typically involves multiple steps. One common method starts with the preparation of (2S,5S)-5-benzyl-3,6-dioxopiperazine-2-carboxylic acid, which is then converted to its sodium salt form. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow reactors to enhance efficiency and scalability. The use of continuous flow microreactors can provide better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-((2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl)acetate: shares similarities with other piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the sodium salt, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H13N2NaO4

Molecular Weight

284.24 g/mol

IUPAC Name

sodium;2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetate

InChI

InChI=1S/C13H14N2O4.Na/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17);/q;+1/p-1/t9-,10-;/m0./s1

InChI Key

BGZINWSMKSNKCK-IYPAPVHQSA-M

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)[O-].[Na+]

Origin of Product

United States

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